molecular formula C13H12N6O2 B2487533 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide CAS No. 1903879-03-7

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

Cat. No.: B2487533
CAS No.: 1903879-03-7
M. Wt: 284.279
InChI Key: VKEPMYXEGRNKPG-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide is a complex organic compound that features a unique structure combining a triazine ring and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in various cognitive functions. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function. This mechanism is particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where cholinergic deficits are observed .

Result of Action

By inhibiting AChE and BuChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could result in improved cognitive function, particularly in the context of neurodegenerative disorders like Alzheimer’s disease where cholinergic deficits are observed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as gold(I) complexes, to facilitate the cyclization processes .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. scaling up the synthesis would likely involve optimizing the reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can lead to the formation of reduced derivatives of the compound.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine and imidazole derivatives, such as:

Uniqueness

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide is unique due to its specific combination of triazine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c20-12(11-7-14-8-16-11)15-5-6-19-13(21)9-3-1-2-4-10(9)17-18-19/h1-4,7-8H,5-6H2,(H,14,16)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEPMYXEGRNKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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